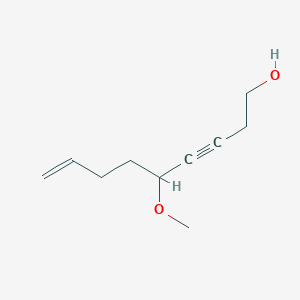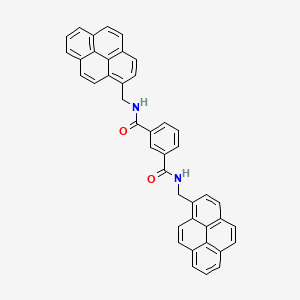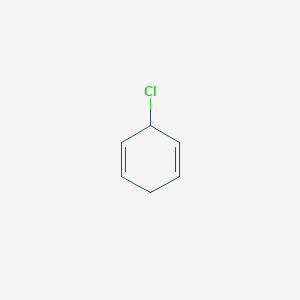
N-Benzyl-2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Benzyl-2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-phenylacetamide is a complex organic compound that belongs to the class of isoquinoline derivatives Isoquinolines are known for their broad-spectrum biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-phenylacetamide typically involves multiple steps. One common method includes the reaction of N-benzyl-2-phenylglycinol with 3,4-dimethoxyphenylboronic acid and glyoxylic acid monohydrate. This reaction leads to the formation of diastereomeric oxazinones, which are then separated by column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar multi-step processes with optimization for scale, yield, and purity.
化学反应分析
Types of Reactions
N-Benzyl-2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-phenylacetamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学研究应用
N-Benzyl-2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-Benzyl-2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity. The exact molecular targets and pathways are still under investigation.
相似化合物的比较
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid: Known for its broad-spectrum biological activity.
6,7-Dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dicarboxylic acid: Used in the treatment of Parkinson’s disease.
Uniqueness
N-Benzyl-2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-phenylacetamide stands out due to its unique structural features and potential applications in various scientific fields. Its ability to undergo multiple types of chemical reactions and its broad-spectrum biological activities make it a valuable compound for research and development.
属性
CAS 编号 |
827309-99-9 |
|---|---|
分子式 |
C24H24N2O |
分子量 |
356.5 g/mol |
IUPAC 名称 |
N-benzyl-2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-phenylacetamide |
InChI |
InChI=1S/C24H24N2O/c27-24(19-25-16-15-21-11-7-8-12-22(21)18-25)26(23-13-5-2-6-14-23)17-20-9-3-1-4-10-20/h1-14H,15-19H2 |
InChI 键 |
CKBJNHQOPRQBSF-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC2=CC=CC=C21)CC(=O)N(CC3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1,3,5-Trimethyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14222159.png)
![Carbamic acid, [1-(aminothioxomethyl)cyclopropyl]-, phenylmethyl ester](/img/structure/B14222160.png)

![Cyclopentanone, 2-methyl-2-[2-(4-nitrophenyl)-2-oxoethyl]-, (2S)-](/img/structure/B14222172.png)
![(2R)-2-Benzyl-1-[(3,3-dimethylbutoxy)carbonyl]azetidine-2-carboxylate](/img/structure/B14222176.png)
![Tri(propan-2-yl)[(3-propyl-3,4-dihydronaphthalen-1-yl)oxy]silane](/img/structure/B14222177.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2-quinoxalinyl)-](/img/structure/B14222180.png)

![Hexanoic acid, 6-[methyl[(1S)-1-methyl-2-phenylethyl]amino]-](/img/structure/B14222188.png)

![2-(Cyclohex-1-en-1-yl)-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B14222202.png)
